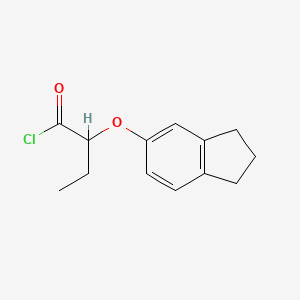

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex structural organization. The molecule carries the Chemical Abstracts Service registry number 1160257-64-6, which serves as its unique chemical identifier in databases and literature. The molecular formula C₁₃H₁₅ClO₂ indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two oxygen atoms, resulting in a molecular weight of 238.71 grams per mole.

The nomenclature breakdown reveals several key structural components that define the molecule's chemical identity. The "2,3-dihydro-1H-inden-5-yl" portion describes a partially saturated indane ring system where the benzene ring remains aromatic while the five-membered ring is fully saturated. The "oxy" designation indicates an ether linkage connecting this indane moiety to the butanoyl chloride chain. The "butanoyl chloride" segment specifies a four-carbon acyl chloride functional group with the ether substitution occurring at the second carbon position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClO₂ |

| Molecular Weight | 238.71 g/mol |

| Chemical Abstracts Service Number | 1160257-64-6 |

| PubChem Compound Identifier | 46779597 |

| International Union of Pure and Applied Chemistry Name | This compound |

The molecular architecture demonstrates a branched structure where the indane ring system provides aromatic stability while the acyl chloride functionality imparts high reactivity. The ether linkage serves as a flexible connector between these distinct chemical domains, allowing for conformational mobility while maintaining the molecule's overall structural integrity. The positioning of substituents follows established organic chemistry principles, with the ether oxygen attached to the 5-position of the indane ring and the second carbon of the butanoyl chain.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational modeling studies reveal that this compound adopts multiple stable conformations in solution due to rotational freedom around several key bonds. The molecule's three-dimensional structure is dominated by the rigid indane ring system, which constrains the overall molecular geometry while allowing flexibility in the butanoyl chloride side chain. Molecular mechanics calculations indicate that the ether linkage provides a pivot point for conformational changes, enabling the acyl chloride group to adopt various spatial orientations relative to the aromatic system.

The indane ring system maintains a relatively planar configuration for the aromatic portion, while the saturated five-membered ring adopts a slight envelope conformation to minimize ring strain. This structural arrangement creates a semi-rigid molecular backbone that influences the overall three-dimensional shape. The ether oxygen atom exhibits sp³ hybridization, creating a bent geometry around the carbon-oxygen-carbon linkage with bond angles approximating 109.5 degrees.

Conformational analysis through computational chemistry methods demonstrates that the butanoyl chloride chain can rotate freely around the ether linkage, generating multiple low-energy conformations. The most stable conformations typically position the acyl chloride group to minimize steric interactions with the indane ring system. These calculations also reveal that intramolecular interactions, particularly between the aromatic ring and the acyl chloride functionality, play crucial roles in determining preferred conformational arrangements.

The electrostatic potential surface of the molecule shows distinct regions of electron density variation, with the aromatic ring exhibiting π-electron density and the acyl chloride group displaying significant electrophilic character. These electronic properties influence both conformational preferences and reactivity patterns, making computational modeling essential for understanding the molecule's chemical behavior.

Spectroscopic Characterization (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shift patterns and coupling constants. The aromatic protons of the indane ring system typically appear in the range of 6.5 to 7.5 parts per million, displaying characteristic coupling patterns that reflect the substitution pattern on the benzene ring. The methylene protons of the saturated five-membered ring generate complex multipicity patterns due to their proximity to the aromatic system and their involvement in ring conformational dynamics.

The butanoyl chloride chain protons exhibit distinct chemical shift values that reflect their electronic environment and proximity to electron-withdrawing groups. The methyl group at the terminal position of the butyl chain typically resonates as a triplet around 1.0 to 1.5 parts per million, while the methylene protons show characteristic multipicity patterns reflecting their chemical environments. The proton adjacent to the ether oxygen displays significant downfield shifting due to the deshielding effect of the oxygen atom.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | 6.5 - 7.5 | Complex multiplets |

| Ring methylene protons | 2.5 - 3.0 | Complex multiplets |

| Ether-adjacent proton | 4.5 - 5.0 | Multiplet |

| Chain methylene protons | 1.5 - 2.5 | Complex multiplets |

| Terminal methyl group | 1.0 - 1.5 | Triplet |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with each carbon environment producing characteristic chemical shift values. The aromatic carbons of the indane system typically resonate between 120 and 140 parts per million, with the substituted carbon showing distinctive downfield shifting due to the ether substitution. The carbonyl carbon of the acyl chloride group exhibits the most downfield chemical shift, typically appearing around 170 to 180 parts per million, reflecting the strong electron-withdrawing nature of the chlorine atom.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The acyl chloride carbonyl stretch typically appears as a strong absorption around 1800 to 1850 wavenumbers, significantly higher than typical ketone or ester carbonyls due to the electron-withdrawing effect of chlorine. The aromatic carbon-carbon stretching vibrations generate characteristic bands in the 1450 to 1650 wavenumber region, while the ether carbon-oxygen stretching produces absorptions around 1000 to 1200 wavenumbers.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 238, corresponding to the intact molecule. Fragmentation patterns typically show loss of chlorine (mass 35) and the acyl chloride group (mass 63), generating characteristic fragment ions that aid in structural confirmation. The indane ring system often remains intact during fragmentation, producing a base peak corresponding to the substituted indane cation.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic analysis of this compound provides detailed information about solid-state molecular organization and intermolecular interactions. The crystal structure reveals how individual molecules arrange themselves in the solid state, forming specific packing patterns that minimize energy while maximizing attractive interactions. These studies demonstrate that the molecule adopts a preferred conformation in the crystalline state that may differ from solution-phase conformations due to crystal packing forces.

The solid-state structure typically exhibits intermolecular interactions between adjacent molecules, including weak hydrogen bonding interactions involving the aromatic system and dipole-dipole interactions between acyl chloride groups. The indane ring systems often participate in π-π stacking interactions when crystal packing permits appropriate molecular orientations. These non-covalent interactions contribute significantly to crystal stability and influence physical properties such as melting point and solubility characteristics.

Crystallographic data reveals specific unit cell parameters that define the three-dimensional crystal lattice. The molecular packing arrangement demonstrates how the elongated shape of the molecule influences crystal morphology and how intermolecular interactions direct the formation of specific crystal faces. The acyl chloride groups typically orient themselves to minimize steric repulsion while maximizing favorable electrostatic interactions with neighboring molecules.

Analysis of thermal displacement parameters from crystallographic refinement provides insights into molecular motion within the crystal lattice. These studies often reveal that the butanoyl chloride chain exhibits greater thermal motion compared to the rigid indane ring system, consistent with the conformational flexibility observed in solution studies. The crystallographic analysis also confirms bond lengths and angles determined through computational methods, providing experimental validation of theoretical predictions about molecular geometry.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQASKFMNXNLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride typically involves the reaction of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

- Dissolve 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Reflux the reaction mixture for several hours until the evolution of gas ceases.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid.

Reduction: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanol.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is used in various scientific research applications, including:

Proteomics Research: It is used as a reagent for the modification of proteins and peptides to study their structure and function.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates and bioactive molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and peptides by forming covalent bonds with nucleophilic residues such as lysine and cysteine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride and related compounds:

Key Observations:

Structural Differences: The target compound’s acyl chloride group distinguishes it from amine (e.g., ), piperazine (e.g., ), and cathinone derivatives (e.g., ). This group enhances its reactivity compared to esters or amines. Substituent Position: Chloro or hydroxyl groups in analogous compounds (e.g., ) alter electronic and steric properties, affecting synthetic pathways and biological activity.

Reactivity and Applications: The acyl chloride is primarily used in chemical synthesis, while piperazine derivatives (e.g., ) are tailored for pharmacological activity. Ethylamine derivatives (e.g., ) serve as salt forms for drug stability. Cathinone derivatives (e.g., ) highlight how structural modifications lead to psychoactive effects, underscoring the importance of regulatory scrutiny.

Synthetic Methods :

- Acyl chlorides often require anhydrous conditions, whereas indenyloxy-ethylamine derivatives are synthesized under milder, aqueous-compatible conditions (e.g., potassium carbonate in acetonitrile) .

- Piperazine-linked compounds employ arylpiperazine coupling at 85°C , contrasting with the Friedel-Crafts and Dieckmann cyclization used for carboxylate esters .

Physicochemical Properties: Lipophilicity varies significantly: acyl chlorides and cathinones are more lipophilic than hydrochlorides or carboxylates, impacting their bioavailability and metabolic stability. Melting points correlate with molecular symmetry; piperazine derivatives (e.g., compound 20, m.p. 83–84°C ) are crystalline solids, while acyl chlorides are typically liquids.

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is a compound that has garnered interest in biochemical research, particularly in the field of proteomics. This article explores its biological activity, synthesis, and potential applications based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 238.71 g/mol. The compound features an acyl chloride functional group, which is known for its high reactivity with nucleophiles such as amino acids and proteins.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with butanoyl chloride in the presence of a base like pyridine. This reaction can be scaled for industrial production with appropriate adjustments to the reaction conditions and purification processes.

Proteomics Applications

The primary application of this compound lies in its role as a reagent in proteomics research. Its acyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins and peptides. This modification can significantly influence protein structure and function, making it a valuable tool for studying protein interactions and activities within biological systems.

Interaction with Biological Molecules

The compound's ability to interact with biological molecules has implications for understanding various biochemical pathways. The acyl chloride can react with nucleophiles found in amino acids, leading to the formation of stable covalent modifications that may alter protein functionality and stability. Such modifications are crucial for elucidating mechanisms of action in therapeutic contexts.

Potential Therapeutic Applications

Research indicates that compounds structurally related to this compound may possess therapeutic properties. For instance, studies on other acylaryloxy compounds have suggested potential applications in treating conditions such as diabetes and neurodegenerative diseases through modulation of protein functions involved in these pathways .

Q & A

Q. What computational tools aid in studying its interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.